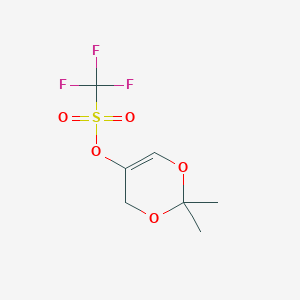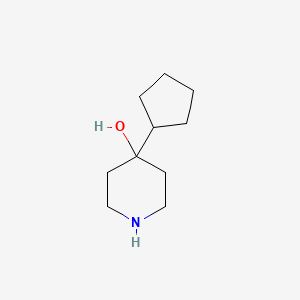
4-Cyclopentyl-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopentyl-4-piperidinol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a cyclopentyl group attached to the piperidine ring, which imparts unique chemical and physical properties. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and potential therapeutic applications .
Métodos De Preparación
The synthesis of 4-Cyclopentyl-4-piperidinol can be achieved through various synthetic routes. One common method involves the reaction of cyclopentanone with piperidine in the presence of a reducing agent. The reaction conditions typically include the use of solvents such as ethanol or methanol and a catalyst like palladium on carbon. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield this compound .
Industrial production methods for this compound may involve multi-step processes to ensure high yield and purity. These methods often include the use of advanced techniques such as chromatography for purification and characterization of the final product .
Análisis De Reacciones Químicas
4-Cyclopentyl-4-piperidinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Substitution reactions involve the replacement of a hydrogen atom with another functional group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various alcohols or amines .
Aplicaciones Científicas De Investigación
4-Cyclopentyl-4-piperidinol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other piperidine derivatives and complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic applications, such as antiviral, antibacterial, and anticancer properties.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other industrial products
Mecanismo De Acción
The mechanism of action of 4-Cyclopentyl-4-piperidinol involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to interact with G-protein coupled receptors, ion channels, and enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparación Con Compuestos Similares
4-Cyclopentyl-4-piperidinol can be compared with other similar compounds, such as:
4-Phenyl-4-piperidinol: This compound has a phenyl group instead of a cyclopentyl group, which affects its chemical properties and biological activity.
4-Methyl-4-piperidinol:
4-Piperidone: This compound contains a carbonyl group, making it a key intermediate in the synthesis of various pharmaceuticals
Propiedades
Fórmula molecular |
C10H19NO |
|---|---|
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
4-cyclopentylpiperidin-4-ol |
InChI |
InChI=1S/C10H19NO/c12-10(5-7-11-8-6-10)9-3-1-2-4-9/h9,11-12H,1-8H2 |
Clave InChI |
YBVAUMVIRIZNGP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2(CCNCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


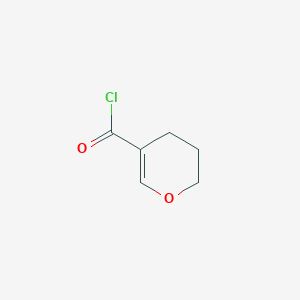
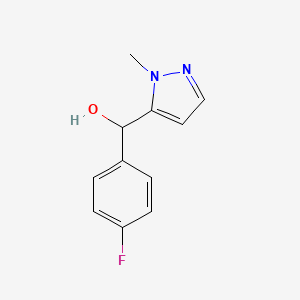
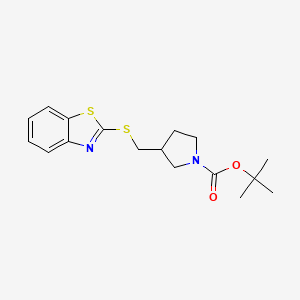
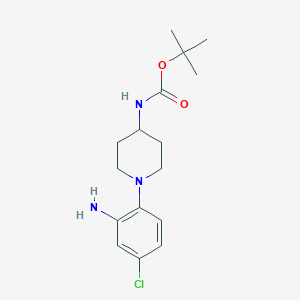
![Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(trifluoromethanesulfonyloxy)phenyl]propanoate](/img/structure/B13971969.png)
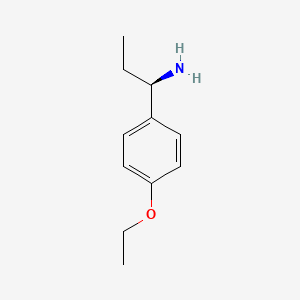
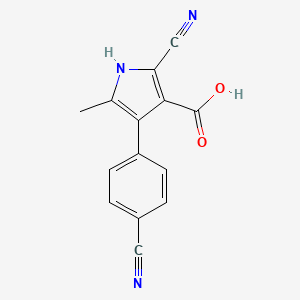
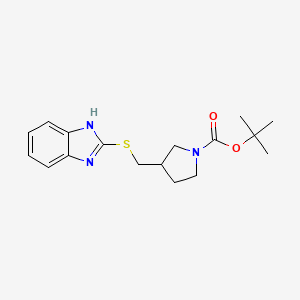


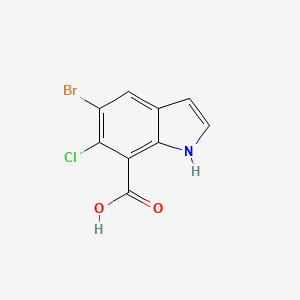

![Benzyl 5-bromo-2-cyclopropylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13972027.png)
